molecular formula C16H16F3N7 B15117279 4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B15117279
M. Wt: 363.34 g/mol
InChI Key: PSGMUUXSIFIDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a methylimidazo[1,2-b]pyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine core. Finally, the methylimidazo[1,2-b]pyridazinyl group is introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine or piperazine derivatives.

Scientific Research Applications

4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1-piperazinyl)-2,2-diphenylbutylamine: Another complex organic compound with a piperazine ring, but with different substituents and applications.

    6-(Trifluoromethyl)pyrimidine derivatives: Compounds with similar pyrimidine cores but varying substituents, leading to different chemical and biological properties.

Uniqueness

4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and methylimidazo[1,2-b]pyridazinyl groups contribute to its biological activity and specificity.

Properties

Molecular Formula

C16H16F3N7

Molecular Weight

363.34 g/mol

IUPAC Name

2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C16H16F3N7/c1-11-9-26-13(22-11)2-3-14(23-26)24-4-6-25(7-5-24)15-8-12(16(17,18)19)20-10-21-15/h2-3,8-10H,4-7H2,1H3

InChI Key

PSGMUUXSIFIDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.